N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide
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Description
N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a small molecule that is used as a chemical probe to study protein structure and dynamics.
Scientific Research Applications
Role in Orexin-1 Receptor Mechanisms
N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide and its derivatives play a role in the study of Orexin-1 receptors, which are involved in modulating feeding, arousal, stress, and drug abuse. For instance, one study investigated the effects of SB-649868, a compound with a structure similar to N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide, as a dual Orexin-1/Orexin-2 receptor antagonist in a binge eating model in female rats. This research highlights the potential of such compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Catalysis in Organic Synthesis
N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide derivatives have been utilized in organic synthesis. For example, a related compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, was used as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes (Chen et al., 2023).
Supramolecular Chemistry
Compounds structurally related to N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide, such as N,N'-bis(4-pyridylmethyl)oxalamide, have been studied for their ability to form hydrogen-bonded supramolecular networks. These studies contribute to understanding the principles of molecular self-assembly and designing novel materials (Lee, 2010).
Medicinal Chemistry
Derivatives of N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide have been explored for their potential in medicinal chemistry. For instance, BMS-777607, a compound with a similar structural motif, was identified as a selective and orally efficacious inhibitor of the Met kinase superfamily, showing promise in cancer therapy (Schroeder et al., 2009).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-12-5-3-11(4-6-12)7-9-18-14(20)15(21)19-13-2-1-8-17-10-13/h1-6,8,10H,7,9H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVASQISUAVOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide |
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